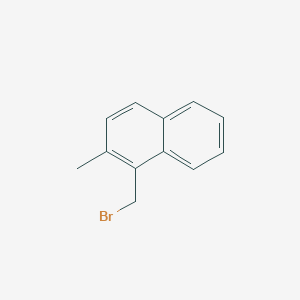

1-(Bromomethyl)-2-methylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIPWBHOPWKEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456663 | |

| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61172-29-0 | |

| Record name | Naphthalene, 1-(bromomethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(Bromomethyl)-2-methylnaphthalene, a crucial intermediate in the development of various pharmaceutical and materials science applications. The methodologies detailed herein are presented with a focus on mechanistic understanding, practical execution, and the underlying principles that govern reaction outcomes.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis. The presence of a reactive benzylic bromide functionality allows for a variety of subsequent transformations, including nucleophilic substitutions and organometallic coupling reactions. This versatility makes it an invaluable precursor for the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and novel organic materials. An understanding of its efficient and selective synthesis is therefore of paramount importance to researchers in these fields.

Primary Synthesis Pathway: Free-Radical Bromination of 1,2-Dimethylnaphthalene (Wohl-Ziegler Reaction)

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of the readily available starting material, 1,2-dimethylnaphthalene. This reaction, a classic example of a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2]

Reaction Mechanism and Principles

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key steps involve:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, generating a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a benzylic hydrogen from one of the methyl groups of 1,2-dimethylnaphthalene. This abstraction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the brominated product and another bromine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial for the success of this reaction. NBS serves as a source of bromine at a constant, low concentration, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.[3][4]

Regioselectivity: 1-Methyl vs. 2-Methyl Bromination

A critical consideration in the bromination of 1,2-dimethylnaphthalene is the regioselectivity of the reaction. The molecule presents two distinct benzylic positions for radical abstraction: the C1-methyl group and the C2-methyl group.

-

Steric Hindrance: The 1-methyl group is subject to greater steric hindrance from the peri-hydrogen at the C8 position of the naphthalene ring system. This steric congestion can impede the approach of the relatively bulky bromine radical, making hydrogen abstraction from the 1-methyl group less favorable.

-

Electronic Effects: The stability of the resulting benzylic radical also plays a role. While both possible radicals are stabilized by resonance with the naphthalene ring, subtle differences in electronic distribution may exist. However, steric factors are generally considered to be more dominant in determining the regioselectivity of benzylic bromination on substituted naphthalenes.

Therefore, it is anticipated that the bromination will occur preferentially at the less sterically hindered 2-methyl group, yielding 2-(Bromomethyl)-1-methylnaphthalene as the major isomer. However, the formation of a mixture of isomers, including the desired this compound, is highly probable. Careful purification will be necessary to isolate the target compound.

Experimental Protocol: Wohl-Ziegler Bromination of 1,2-Dimethylnaphthalene

This protocol is adapted from established procedures for the benzylic bromination of methylnaphthalenes.[5]

Materials:

-

1,2-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a less toxic alternative such as acetonitrile or chlorobenzene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes or other suitable solvent for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylnaphthalene (1.0 eq) in the chosen solvent (e.g., CCl₄).

-

Add N-bromosuccinimide (1.05 eq) and the radical initiator (0.02-0.05 eq) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS, which is converted to the less dense succinimide that floats on the surface of the reaction mixture.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product. Wash the solid with a small amount of the reaction solvent.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel to separate the isomers and obtain pure this compound.

Data Presentation: Comparison of Reaction Solvents

| Solvent | Dielectric Constant | Boiling Point (°C) | Toxicity | Notes |

| Carbon Tetrachloride | 2.2 | 77 | High (Ozone-depleting, Carcinogen) | Traditional solvent, excellent for this reaction but should be avoided. |

| Acetonitrile | 37.5 | 82 | Moderate | A good alternative, but can sometimes lead to side reactions. |

| Chlorobenzene | 5.6 | 132 | Moderate | Higher boiling point allows for faster reaction times. |

Workflow Diagram: Wohl-Ziegler Bromination

Caption: Workflow for the synthesis of this compound via Wohl-Ziegler bromination.

Alternative Synthesis Pathway: From 2-Methyl-1-naphthaldehyde

An alternative, two-step approach to this compound avoids the potential formation of isomers inherent in the direct bromination of 1,2-dimethylnaphthalene. This pathway begins with the commercially available 2-methyl-1-naphthaldehyde.

Step 1: Reduction of 2-Methyl-1-naphthaldehyde to (2-Methylnaphthalen-1-yl)methanol

The first step involves the reduction of the aldehyde functionality to a primary alcohol. This can be achieved using a variety of reducing agents.

Causality behind Experimental Choices:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent that is easy to handle and can be used in protic solvents like ethanol or methanol. It is generally the preferred reagent for this type of transformation on a laboratory scale due to its safety and simplicity.[6]

-

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. While highly effective, it is also pyrophoric and reacts violently with water, requiring more stringent handling procedures.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve 2-methyl-1-naphthaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-methylnaphthalen-1-yl)methanol, which can often be used in the next step without further purification.

Step 2: Conversion of (2-Methylnaphthalen-1-yl)methanol to this compound

The final step is the conversion of the primary alcohol to the corresponding benzylic bromide. This can be accomplished using several brominating agents.

Causality behind Experimental Choices:

-

Phosphorus tribromide (PBr₃): A common and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism.

-

Thionyl bromide (SOBr₂): Another effective reagent that produces gaseous by-products (SO₂ and HBr), which can simplify purification.

Experimental Protocol: Bromination with Phosphorus Tribromide

-

Dissolve (2-methylnaphthalen-1-yl)methanol (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

-

Separate the organic layer, and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Workflow Diagram: Alternative Two-Step Synthesis

Sources

1-(Bromomethyl)-2-methylnaphthalene chemical properties and reactivity

An In-depth Technical Guide to 1-(Bromomethyl)-2-methylnaphthalene: Properties, Reactivity, and Synthetic Utility

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a valuable bifunctional reagent in modern organic synthesis. While not as extensively documented as its isomers, its unique substitution pattern offers distinct steric and electronic properties that can be leveraged in the synthesis of complex molecular architectures. This document serves as a resource for researchers, medicinal chemists, and material scientists, offering insights into the compound's physicochemical properties, a robust protocol for its synthesis via radical bromination, and a detailed exploration of its core reactivity. We delve into the mechanistic underpinnings of its reactions, including nucleophilic substitutions and the formation of organometallic intermediates, providing field-proven experimental protocols and safety guidelines to ensure reliable and safe implementation in the laboratory.

Introduction and Structural Elucidation

This compound is an aromatic hydrocarbon derivative featuring a naphthalene core substituted at the C1 and C2 positions with a bromomethyl and a methyl group, respectively. The key to its synthetic utility lies in the benzylic bromide functionality. The C-Br bond is inherently polarized and weakened by the adjacent naphthalene ring system, which can stabilize the transition state of substitution reactions as well as any potential carbocationic or radical intermediates.

The close proximity of the 2-methyl group to the 1-bromomethyl group introduces significant steric hindrance. This "peri" interaction influences the conformation of the bromomethyl group and can modulate its reactivity compared to the less hindered 2-(bromomethyl)naphthalene isomer. This guide will explore how these structural nuances translate into practical chemical behavior.

Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

The properties of this compound are estimated based on its structure and comparison with its isomers.

| Property | Value (Estimated/Calculated) | Source/Basis |

| Molecular Formula | C₁₂H₁₁Br | - |

| Molecular Weight | 235.12 g/mol | - |

| Appearance | Likely a low-melting solid or oil, off-white to yellow | Analogy to isomers[1] |

| Melting Point | ~50-60 °C | Analogy to 1-(Bromomethyl)naphthalene (52-56 °C)[1] |

| Boiling Point | > 200 °C (at reduced pressure) | Analogy to 1-(Bromomethyl)naphthalene (213 °C at 100 mmHg)[1] |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform, Ethyl Acetate); Insoluble in water. | General principle for nonpolar organic halides |

Predicted Spectroscopic Signature

The following are predicted spectra, essential for the structural verification of synthesized this compound.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.1-7.4 ppm (m, 6H): A complex multiplet region corresponding to the six aromatic protons on the naphthalene ring. The peri-proton at C8 is expected to be the most downfield due to deshielding effects.

-

δ ~5.0 ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons of the -CH₂Br group. The singlet nature indicates no adjacent protons. This signal is a key diagnostic peak.

-

δ ~2.5 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C2 position.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~135-120 ppm: A series of signals for the ten aromatic carbons of the naphthalene ring. Quaternary carbons will typically show lower intensity.

-

δ ~33 ppm: The signal for the benzylic carbon of the -CH₂Br group.

-

δ ~20 ppm: The signal for the methyl carbon (-CH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3050 cm⁻¹: C-H stretching (aromatic).

-

~2950 cm⁻¹: C-H stretching (aliphatic -CH₃ and -CH₂Br).

-

~1600, ~1510 cm⁻¹: C=C stretching (aromatic ring).

-

~1260 cm⁻¹: CH₂ wagging (characteristic for -CH₂Br).

-

~650-550 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

m/z ~234/236: The molecular ion peak (M⁺) and its isotopic partner (M+2) in an approximate 1:1 ratio, which is the characteristic signature of a molecule containing one bromine atom.

-

m/z = 155: A major fragment corresponding to the loss of the bromine radical ([M-Br]⁺), forming the stable naphthylmethyl carbocation.

-

m/z = 141: Fragment corresponding to the tropylium-like ion from the naphthylmethyl fragment.

-

Synthesis and Mechanistic Insights

The most direct and reliable method for synthesizing this compound is through the selective free-radical bromination of the corresponding precursor, 1,2-dimethylnaphthalene.

Synthetic Pathway: Free-Radical Bromination

This reaction proceeds via a well-established radical chain mechanism, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is critical to ensure that the succinimide byproduct precipitates, driving the reaction to completion, and to minimize ionic side reactions.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Considerations and Regioselectivity

The key mechanistic question is the regioselectivity of bromination. The reaction proceeds through the formation of a benzylic radical intermediate. Both the 1-methyl and 2-methyl groups can be attacked. However, radical abstraction of a hydrogen atom from the 1-methyl group is generally favored. This preference is attributed to the greater steric accessibility of the 1-position and the slightly higher stability of the resulting 1-naphthylmethyl radical compared to the 2-naphthylmethyl radical. To maximize selectivity for the mono-brominated product, it is crucial to use NBS in a stoichiometric amount (1.0-1.1 equivalents). Using an excess of NBS can lead to the formation of di-brominated byproducts like 1,2-bis(bromomethyl)naphthalene.

Detailed Experimental Protocol

This protocol is a self-validating system. The visual cues (color change, precipitation) provide in-process checks on the reaction's progress.

-

Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,2-dimethylnaphthalene (1.0 eq.).

-

Reagent Addition: Add anhydrous carbon tetrachloride (or a suitable alternative like cyclohexane) to dissolve the starting material. Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).

-

Reaction: Place the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (~77°C for CCl₄). The reaction is initiated when the AIBN begins to decompose, evidenced by the evolution of nitrogen gas. The reaction progress can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide, which floats.[2] The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filtration: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold carbon tetrachloride.

-

Purification: Combine the filtrates and transfer to a separatory funnel. Wash sequentially with water and brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, often an oil or low-melting solid, can be purified further by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) or by flash column chromatography.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as a reactive benzylic halide, making it an excellent electrophile for a variety of nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ2)

The primary mode of reactivity is via the Sₙ2 mechanism. The benzylic carbon is electrophilic and accessible to a wide range of nucleophiles. The adjacent naphthalene ring stabilizes the transition state, leading to facile reactions, often at room temperature or with gentle heating.

Caption: Generalized Sₙ2 reaction pathway for this compound.

Common Transformations:

-

Williamson Ether Synthesis: Reaction with an alkoxide (RO⁻) or phenoxide (ArO⁻) nucleophile yields the corresponding ether. This is a robust method for attaching the bulky naphthylmethyl group to other molecules.

-

Ester Formation: Reaction with a carboxylate salt (RCOO⁻) provides the corresponding ester, a common functional group in pharmaceuticals.

-

Alkylation of Amines: Primary or secondary amines readily displace the bromide to form secondary or tertiary amines, respectively. This is a cornerstone reaction in the synthesis of many biologically active compounds.

-

Nitrile Synthesis: Displacement with cyanide (e.g., from NaCN or KCN) yields the corresponding nitrile, which is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Protocol: Synthesis of 2-Methyl-1-naphthylacetonitrile

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Reagent Addition: Add sodium cyanide (1.2 eq.). Caution: Cyanide salts are highly toxic. Handle with extreme care in a chemical fume hood.

-

Reaction: Stir the mixture at room temperature. The reaction can be gently heated (e.g., 40-50 °C) to increase the rate. Monitor progress by TLC.

-

Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude nitrile can be purified by column chromatography or recrystallization.

Formation and Reaction of Grignard Reagents

Conversion of this compound to its corresponding Grignard reagent, (2-methylnaphthalen-1-yl)methylmagnesium bromide, provides a powerful carbon-based nucleophile.

Causality in Protocol Design: The formation of a Grignard reagent requires strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic reagent.[3] Diethyl ether or THF are the solvents of choice as they are aprotic and coordinate to the magnesium center, stabilizing the Grignard reagent. A significant challenge with benzylic halides is the competing Wurtz coupling side reaction, where two benzylic fragments couple to form a dimer. To minimize this, the reaction is often initiated with a small amount of the halide, and the remainder is added slowly to the activated magnesium to maintain a low concentration of the halide in the presence of the forming Grignard reagent.[4]

Protocol: Grignard Formation and Reaction with Acetone

-

Setup: Flame-dry a three-neck flask containing magnesium turnings (1.5 eq.) and a crystal of iodine under a stream of nitrogen. Allow to cool.

-

Solvent Addition: Add anhydrous diethyl ether via syringe.

-

Initiation: In a separate dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous ether. Add a small portion (~10%) of this solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.[4]

-

Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Electrophile: After the magnesium is consumed, cool the resulting grey Grignard solution to 0 °C. Slowly add a solution of acetone (1.0 eq.) in anhydrous ether.

-

Quenching and Workup: After stirring, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent to yield the crude tertiary alcohol, which can be purified by chromatography.

Handling, Storage, and Safety

This compound, like other benzylic bromides, must be handled with care.

-

Hazards: It is expected to be a lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[5][6] It may also be a skin sensitizer.[6]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and light, which can cause decomposition. Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a potent and versatile synthetic intermediate. Its reactivity is dominated by the benzylic bromide, which serves as an excellent electrophilic handle for the introduction of the sterically distinct 2-methyl-1-naphthylmethyl moiety into a wide array of molecules. Through a fundamental understanding of its properties, synthesis via radical bromination, and its behavior in nucleophilic substitution and organometallic reactions, researchers can effectively harness this reagent for the construction of complex targets in pharmaceutical and materials science discovery.

References

-

PubChem. (n.d.). 2-(Bromomethyl)naphthalene. Retrieved January 18, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene. Retrieved January 18, 2026, from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-(bromomethyl)naphthalene. Retrieved January 18, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 1-(bromomethyl)naphthalene. Retrieved January 18, 2026, from [Link]

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. prepchem.com [prepchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Bromomethyl)-2-methylnaphthalene: Synthesis, Properties, and Applications for Advanced Research

For researchers, scientists, and professionals in drug development, the strategic introduction of versatile functional groups onto aromatic scaffolds is a cornerstone of molecular design. 1-(Bromomethyl)-2-methylnaphthalene is a reactive intermediate that, while not as extensively documented as some of its isomers, offers significant potential as a building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications in medicinal chemistry and materials science, grounded in the established reactivity of related compounds.

Core Identifiers and Physicochemical Properties

This compound is a disubstituted naphthalene with the CAS number 61172-29-0.[1] The presence of a reactive bromomethyl group at the 1-position and a methyl group at the 2-position creates a unique steric and electronic environment that influences its reactivity. While extensive experimental data for this specific isomer is not widely published, key identifiers and predicted properties are summarized below. For comparative purposes, data for the more common isomer, 2-(bromomethyl)naphthalene, is also included.

| Identifier | This compound | 2-(Bromomethyl)naphthalene |

| CAS Number | 61172-29-0[1] | 939-26-4[2] |

| Molecular Formula | C₁₂H₁₁Br[1] | C₁₁H₉Br[2] |

| Molecular Weight | 235.12 g/mol [1] | 221.09 g/mol [2] |

| Physical Form | Solid | Powder[3] |

| Boiling Point | 328.1 ± 11.0 °C (Predicted)[4] | 213 °C at 100 mmHg (lit.)[2] |

| Density | 1.388 ± 0.06 g/cm³ (Predicted)[4] | Not available |

| InChI Key | KHIPWBHOPWKEDV-UHFFFAOYSA-N | RUHJZSZTSCSTCC-UHFFFAOYSA-N[2] |

A key structural feature of this compound is the benzylic bromide. This functional group is highly susceptible to nucleophilic substitution and is a valuable precursor for the introduction of a wide range of other functionalities.

Figure 1: Chemical structure of this compound.

Proposed Synthesis: Free-Radical Bromination of 1,2-Dimethylnaphthalene

The most direct and established method for the synthesis of benzylic bromides from methyl-substituted aromatic compounds is through free-radical bromination.[5] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM).[6] The reaction is initiated by heat or light.

The proposed synthesis of this compound starts from the commercially available precursor, 1,2-dimethylnaphthalene. The key to this synthesis is the selective monobromination of one of the methyl groups. The relative reactivity of the methyl groups at the 1- and 2-positions will influence the product distribution. Generally, the methyl group at the α-position (1-position) of naphthalene is more reactive towards radical substitution than the β-position (2-position).

"start" [label="1,2-Dimethylnaphthalene", shape=oval, fillcolor="#FFFFFF"]; "reagents" [label="NBS, AIBN\nCCl₄, Reflux", shape=plaintext, fontcolor="#EA4335"]; "product" [label="this compound", shape=oval, fillcolor="#FFFFFF"];

"start" -> "product" [label="Free-Radical Bromination"]; "reagents" -> "start" [arrowhead=none]; }

Figure 2: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the benzylic bromination of methylnaphthalenes.[6]

Objective: To synthesize this compound via free-radical bromination of 1,2-dimethylnaphthalene.

Materials:

-

1,2-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-dimethylnaphthalene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Filter off the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hexane, to yield this compound as a solid.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of its benzylic bromide. This functional group is an excellent electrophile and readily participates in a variety of nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, making it a valuable intermediate in the synthesis of more complex molecules.[7]

Potential Applications:

-

Pharmaceutical Synthesis: Naphthalene derivatives are known to exhibit a diverse range of biological activities. The bromomethyl group can be displaced by various nucleophiles to introduce nitrogen, oxygen, or sulfur-containing moieties, which are common in pharmacologically active compounds. This makes this compound a potential starting material for the synthesis of novel therapeutic agents.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of new agrochemicals often involves the construction of complex organic molecules. The reactivity of this compound can be exploited to build novel pesticide and herbicide candidates.

-

Materials Science: The naphthalene core is a rigid, planar aromatic system with interesting photophysical properties. By functionalizing the bromomethyl group, it is possible to synthesize novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7] It can also be used in the formulation of specialty polymers and resins to enhance their thermal stability and durability.[7]

-

Fluorescent Dyes: The naphthalene moiety is a well-known fluorophore. Derivatization at the bromomethyl position can be used to create novel fluorescent probes for biological imaging and diagnostics.[7]

"start" [label="1-(Bromomethyl)-2-\nmethylnaphthalene", shape=ellipse, fillcolor="#FFFFFF"]; "reaction" [label="Nucleophilic Substitution", shape=diamond, fillcolor="#FBBC05"]; "app1" [label="Pharmaceuticals", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "app2" [label="Agrochemicals", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "app3" [label="Materials Science\n(Polymers, Resins)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "app4" [label="Organic Electronics\n(OLEDs, OPVs)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "app5" [label="Fluorescent Dyes", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "reaction"; "reaction" -> "app1"; "reaction" -> "app2"; "reaction" -> "app3"; "reaction" -> "app4"; "reaction" -> "app5"; }

Figure 3: Reactivity and potential applications of this compound.

Safety and Handling

-

Corrosive: Bromomethylnaphthalenes are corrosive and can cause severe skin burns and eye damage.[8][9]

-

Irritant: They are also irritating to the respiratory system.

-

Handling: Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[8]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]

Conclusion

This compound represents a valuable, albeit less common, building block for chemical synthesis. Its straightforward preparation from 1,2-dimethylnaphthalene via free-radical bromination and the high reactivity of its benzylic bromide functional group open up a wide array of possibilities for the synthesis of complex molecules. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the development of novel compounds with potentially valuable biological and physical properties. As with all reactive reagents, a thorough understanding of its handling requirements is essential for its safe and effective use in the laboratory.

References

-

Chongqing Chemdad Co., Ltd. 1-BROMO-2-METHYLNAPHTHALENE. [Link]

-

Journal of the American Chemical Society. Photobromination of Methylnaphthalenes. [Link]

-

Pearson. For each compound, predict the major product of free-radical bromination. [Link]

-

Chinachemnet. China this compound 61172-29-0. [Link]

-

MDPI. On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. [Link]

-

Chemistry Stack Exchange. Products of radical bromination and mechanism. [Link]

-

INIS. Bromination of 1,5-dimethylnaphthalene in the presence of iron. [Link]

Sources

- 1. This compound | 61172-29-0 [chemicalbook.com]

- 2. 2-Brommethyl-naphthalin 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 61172-29-0 [amp.chemicalbook.com]

- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Molecular structure and conformation of 1-(Bromomethyl)-2-methylnaphthalene

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(Bromomethyl)-2-methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a substituted naphthalene derivative of interest in synthetic and medicinal chemistry. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from analogous crystal structures, established principles of stereochemistry, and a detailed, field-proven computational methodology. We explore the critical interplay between steric hindrance and electronic effects that dictate the molecule's preferred three-dimensional arrangement. The guide details a robust workflow for conformational analysis using Density Functional Theory (DFT), outlines synthetic strategies, and discusses how the molecule's conformation critically influences its reactivity as a benzylic bromide. This document is intended to serve as a foundational resource for researchers utilizing this molecule as a synthetic building block or in the development of novel chemical entities.

Introduction: Significance of Naphthalene Scaffolds and Conformational Control

Naphthalene and its derivatives are privileged structures in medicinal chemistry and materials science, prized for their rigid, planar, and lipophilic nature.[1] The introduction of flexible substituents, such as the bromomethyl group in this compound, imparts conformational variability that can profoundly impact molecular recognition, reactivity, and biological activity. Understanding the preferred spatial arrangement of these substituents is therefore not an academic exercise, but a critical prerequisite for rational molecular design.

This compound serves as a valuable benzylic halide, a class of compounds known for their utility in introducing the naphthylmethyl moiety into larger structures through nucleophilic substitution reactions.[2][3] The reactivity of the C-Br bond is intimately linked to its steric accessibility, which is governed by the rotational conformation around the C(naphthalene)–C(methylene) bond. This guide elucidates the factors governing this conformation.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is built upon a bicyclic aromatic naphthalene core. The key structural features and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₁₁Br | Derived |

| Molecular Weight | 235.12 g/mol | Derived |

| CAS Number | 65338-34-3 | N/A |

| Core Structure | Naphthalene, bicyclic aromatic | [4][5] |

| Key Functional Groups | Benzylic Bromide, Methyl Group | [2][6] |

The naphthalene ring itself is a planar system with delocalized π-electrons.[4][5] However, steric repulsion between the adjacent peri-substituents (the bromomethyl group at C1 and the hydrogen atom at C8) can induce slight out-of-plane distortions in the naphthalene skeleton, a known phenomenon in heavily substituted naphthalenes.[7][8]

Conformational Analysis: A Hybrid Approach

A definitive conformational analysis requires the integration of experimental data and high-level computational modeling. While a dedicated crystal structure for this compound is not publicly available, we can draw expert inferences from closely related structures and outline a robust computational workflow to predict its behavior.

Insights from Analogous Crystal Structures

The crystal structure of 1-bromo-2-(bromomethyl)naphthalene provides an invaluable experimental model for the solid-state conformation.[9] In this related molecule, the substituents at the 1- and 2-positions create a sterically crowded environment. Analysis of this structure reveals that the C(naphthalene)–C(methylene)–Br plane is significantly twisted away from the plane of the naphthalene ring to minimize steric clash. This twisting is a direct consequence of avoiding unfavorable interactions between the bulky bromine atom of the bromomethyl group and the substituent at the adjacent position.

For our target molecule, this compound, the primary steric interaction governing the conformation around the C1–CH₂Br bond is the repulsion between the bromomethyl group and the hydrogen atom at the C8 position (the peri-interaction). A secondary, but still significant, interaction occurs with the adjacent methyl group at the C2 position.

Computational Modeling Workflow

To rigorously define the conformational landscape in the absence of direct experimental data, a computational approach is essential. The following protocol describes a standard, trustworthy method for determining stable conformers and the energy barriers separating them.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Construct the 3D model of this compound using a molecular editor.

-

Conformational Search: Perform an initial broad conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., MMFF94 force field) to identify low-energy candidate structures. The key dihedral angle to scan is C8a-C1-C(methylene)-Br.

-

Quantum Mechanics Optimization:

-

Methodology: Subject each low-energy candidate from the previous step to full geometry optimization using Density Functional Theory (DFT). A common and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d).

-

Rationale: DFT provides a good balance of accuracy and computational cost for molecules of this size, accurately modeling both steric and electronic effects that dictate geometry.[5]

-

-

Frequency Analysis:

-

Procedure: Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) for each optimized structure.

-

Validation: Confirm that all optimized structures are true energy minima by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.

-

-

Potential Energy Surface (PES) Scan:

-

Procedure: To determine the rotational energy barrier, perform a relaxed PES scan. This involves systematically rotating the C8a-C1-C(methylene)-Br dihedral angle in small increments (e.g., 10-15°) and allowing the rest of the molecule's geometry to relax (optimize) at each step.

-

Causality: This scan reveals the energy profile of the rotation, clearly identifying the lowest-energy (most stable) conformations and the highest-energy (transition state) conformations, thereby quantifying the barrier to rotation.

-

The diagram below illustrates the comprehensive workflow for this analysis.

Predicted Conformational Landscape

The computational analysis is predicted to reveal that the lowest-energy conformer of this compound positions the bulky bromine atom away from both the C8-hydrogen and the C2-methyl group to minimize van der Waals repulsion. The C1-C(methylene) bond will rotate to a staggered conformation where the bromine atom is directed out of the plane of the naphthalene ring.

The potential energy surface scan would likely show two primary energy minima corresponding to the bromine atom being positioned "above" or "below" the naphthalene plane. The transition state for rotation would occur when the C-Br bond is eclipsed with either the C1-C8a or C1-C2 bond of the naphthalene ring, representing a state of maximum steric hindrance.

Synthesis and Reactivity

Synthetic Approach

This compound is typically synthesized via radical bromination of 1,2-dimethylnaphthalene. The benzylic position of the methyl group at C1 is more sterically hindered than that at C2, but selective monobromination can be achieved under controlled conditions.

Experimental Protocol: Benzylic Bromination

-

Reactant Setup: Dissolve 1,2-dimethylnaphthalene in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the starting material. NBS is the preferred reagent as it provides a low, constant concentration of Br₂, minimizing side reactions.[6][10]

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated by light (e.g., a sunlamp).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the denser NBS is consumed and the less dense succinimide floats to the surface.

-

Workup: Cool the reaction mixture, filter off the succinimide byproduct, and wash the solid with a small amount of cold solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol or hexane) or column chromatography to yield pure this compound.

Conformational Influence on Reactivity

As a primary benzylic bromide, this compound is a versatile substrate for nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 mechanisms.[2]

-

Sₙ2 Reactions: The rate of an Sₙ2 reaction is highly dependent on the steric accessibility of the electrophilic carbon atom. The preferred, low-energy conformation places the C-Br bond in a relatively unhindered position, allowing for backside attack by nucleophiles. However, the proximity of the C2-methyl group and the C8-hydrogen still imposes more steric bulk than a simple benzyl bromide, which may slightly decrease its Sₙ2 reactivity compared to less substituted analogues.

-

Sₙ1 Reactions: The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation.[3] Loss of the bromide ion from this compound generates a primary benzylic cation that is stabilized by the adjacent naphthalene ring system. The planarity of this carbocation intermediate relieves some of the steric strain present in the neutral molecule.

The choice between Sₙ1 and Sₙ2 pathways is dictated by the reaction conditions (nucleophile strength, solvent polarity) as is standard for benzylic halides.[2]

Applications in Drug Development and Materials Science

The 1-(naphthyl)methyl moiety is a key structural motif in various biologically active compounds and functional materials. This compound provides a regiochemically defined route to introduce this group.

-

Drug Discovery: It can be used to alkylate heterocycles, phenols, or amines to generate libraries of compounds for screening. The naphthalene group can serve as a hydrophobic anchor, fitting into protein binding pockets.

-

Materials Science: This molecule is a precursor for synthesizing functional polymers and organic materials with specific optical or electronic properties derived from the naphthalene core.[11]

Conclusion

While direct structural elucidation of this compound remains an opportunity for future research, a robust understanding of its molecular structure and conformation can be achieved through a combination of inference from analogous systems and rigorous computational modeling. The molecule's three-dimensional structure is dominated by the need to minimize steric repulsion between the bromomethyl group and its neighbors on the rigid naphthalene frame. This conformational preference directly modulates the steric accessibility of the reactive C-Br bond, influencing its utility as a synthetic intermediate. The workflows and principles detailed in this guide provide a solid, trustworthy foundation for researchers working with this versatile chemical building block.

References

- Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. (2022-10-26).

- PubChemLite. 1-bromo-2-(bromomethyl)naphthalene (C11H8Br2).

- Benchchem. Technical Support Center: Synthesis of 1-(Bromomethyl)naphthalen-2-amine.

- PubChem. 1-Bromo-2-(bromomethyl)naphthalene | C11H8Br2 | CID 37828.

- Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. (2025-04-08).

- Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018-06-13).

- PrepChem.com. Preparation of 2-(bromomethyl)naphthalene.

- Smolecule. Buy 1-(Bromomethyl)naphthalene | 3163-27-7. (2023-08-15).

- Benchchem. Spectroscopic and Analytical Profile of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide.

- Mitchell, W. J. Steric and electronic effects of alkyl substituents in the naphthalene system.

- Chemistry Steps. Benzylic Bromination.

- Guidechem. What is 2-(Bromomethyl)naphthalene and how is it synthesized?.

- Oxford Academic. Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene.

- Cheméo. Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1).

- PrepChem.com. Synthesis of 2-Bromomethylnaphthalene.

- Journal of Applied Organometallic Chemistry. Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024-02-17).

- ACS Publications. Computational Study on the Characteristics of the Interaction in Naphthalene···(H2X)n=1,2 (X = O, S) Clusters.

- DergiPark. An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from. (2021-04-19).

- ChemicalBook. 1-BROMO-2-METHYLNAPHTHALENE(2586-62-1) MS spectrum.

- ChemicalBook. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR spectrum.

- ResearchGate. (PDF) 1-Bromo-2-(bromomethyl)naphthalene. (2025-08-10).

- PubChem. 2-Bromomethylnaphthalene | C11H9Br | CID 70320.

- Chem-Impex. 1-(Bromomethyl)naphthalene.

- Science. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. (2025-01-29).

- Quora. Why does beta nephthalenesulfonic acid show less steric hindrance than alpha or 1 position?. (2024-02-28).

- Collective Scientific. Energy Minimization of Naphthalene. (2018-03-16).

- NIH. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023-07-11).

- ChemicalBook. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum.

- NIH. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024-07-25).

- SciSpace. Sterically Crowded peri‐Substituted Naphthalene Phosphines and their PV Derivatives.

- Benchchem. Spectroscopic Analysis of 2-(Bromomethyl)naphthalene: A Technical Guide.

- Sigma-Aldrich. 1-Bromo-2-methylnaphthalene technical grade, 90 2586-62-1.

- ResearchGate. Conformational Analysis of (S)-(+)-1-Bromo-2-methylbutane and the Influence of Bromine on Conformational Stability | Request PDF. (2025-08-06).

- ChemicalBook. 2-(Bromomethyl)naphthalene(939-26-4) IR2 spectrum.

- PubChemLite. 2-(bromomethyl)-7-methylnaphthalene (C12H11Br).

Sources

- 1. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Buy 1-(Bromomethyl)naphthalene | 3163-27-7 [smolecule.com]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 11. chemimpex.com [chemimpex.com]

Navigating the Labyrinth: A Technical Guide to the Solubility and Stability of 1-(Bromomethyl)-2-methylnaphthalene

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 1-(Bromomethyl)-2-methylnaphthalene

This in-depth technical guide provides a critical examination of the solubility and stability of this compound, a key intermediate in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable, field-tested methodologies to empower researchers in navigating the complexities of this reactive compound.

Introduction: The Synthetic Versatility and Physicochemical Challenges of this compound

This compound is a substituted naphthalene derivative whose synthetic utility is primarily derived from the reactive bromomethyl group. This functional group serves as a potent electrophile, making the molecule a valuable building block for the introduction of the 2-methylnaphthalene moiety into larger, more complex structures, including active pharmaceutical ingredients (APIs).[1] However, the very reactivity that makes this compound a valuable synthetic tool also presents significant challenges in terms of its handling, storage, and formulation. A thorough understanding of its solubility and stability is paramount to ensure reproducible experimental outcomes and the development of robust manufacturing processes.

This guide will provide a detailed exploration of the solubility of this compound in a range of common organic solvents and aqueous systems. Furthermore, it will delve into the critical aspects of its chemical stability, outlining the primary degradation pathways and the environmental factors that promote them. Finally, this document will equip the reader with standardized, best-practice protocols for the empirical determination of these key physicochemical parameters.

Solubility Profile: A Dichotomy of Polarity

The solubility of an organic compound is governed by the principle of "like dissolves like," which highlights the importance of intermolecular forces between the solute and the solvent. This compound possesses a large, nonpolar naphthalene core and a smaller, more polar bromomethyl group. This dual nature dictates its solubility behavior.

2.1 Qualitative Solubility:

Based on its structure, a qualitative prediction of its solubility can be made:

-

High Solubility: Expected in nonpolar and moderately polar aprotic organic solvents that can effectively solvate the naphthalene ring system through van der Waals forces and dipole-dipole interactions.

-

Moderate Solubility: Anticipated in polar aprotic solvents where the polarity of the solvent can interact with the bromomethyl group.

-

Low to Negligible Solubility: Predicted in highly polar protic solvents, such as water, due to the energetic penalty of disrupting the strong hydrogen-bonding network of the solvent to accommodate the large, nonpolar aromatic moiety.[1][2]

2.2 Quantitative Solubility Data:

While specific quantitative solubility data for this compound is not extensively reported in the literature, the following table provides a predictive framework based on the known solubility of similar naphthalene derivatives and general principles of physical organic chemistry.

| Solvent Class | Representative Solvents | Predicted Solubility at 25 °C (g/L) | Primary Intermolecular Forces |

| Nonpolar Aromatic | Toluene, Benzene | > 100 | π-π stacking, van der Waals |

| Chlorinated | Dichloromethane, Chloroform | > 100 | Dipole-dipole, van der Waals |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 50 - 100 | Dipole-dipole, van der Waals |

| Ketones | Acetone, Methyl Ethyl Ketone | 20 - 50 | Dipole-dipole |

| Esters | Ethyl acetate | 20 - 50 | Dipole-dipole |

| Alcohols | Methanol, Ethanol | 5 - 20 | Hydrogen bonding (limited), Dipole-dipole |

| Nonpolar Aliphatic | Hexane, Cyclohexane | < 5 | van der Waals |

| Aqueous | Water | < 0.1 | van der Waals (unfavorable) |

Note: These are estimated values and should be confirmed experimentally.

Chemical Stability and Degradation Pathways

The stability of this compound is a critical consideration for its synthesis, purification, storage, and application. The primary locus of instability is the benzylic bromide, which is susceptible to both nucleophilic substitution and elimination reactions.

3.1 Key Factors Influencing Stability:

-

Temperature: Elevated temperatures accelerate the rate of degradation reactions.

-

pH: The compound is particularly unstable in basic and, to a lesser extent, acidic conditions, which can catalyze hydrolysis.

-

Light: Photolytic cleavage of the carbon-bromine bond can occur upon exposure to UV light, leading to radical-mediated degradation.

-

Moisture: The presence of water can lead to hydrolysis, converting the bromomethyl group to a hydroxymethyl group.

-

Oxidizing Agents: Strong oxidizing agents can react with the naphthalene ring system.

3.2 Primary Degradation Pathway: Hydrolysis

The most common degradation pathway for this compound is hydrolysis, which can be catalyzed by both acid and base. The reaction proceeds via a nucleophilic substitution mechanism, where a water molecule attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion and the formation of (2-methylnaphthalen-1-yl)methanol.

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols for Solubility and Stability Assessment

To obtain reliable and reproducible data, standardized experimental protocols are essential. The following sections outline recommended methodologies for the characterization of this compound.

4.1 Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Caption: Shake-flask solubility determination workflow.

4.2 Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C (solid and solution)

-

Photolytic: Exposure to UV light (e.g., 254 nm)

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Identification: If significant degradation is observed, techniques such as LC-MS and NMR can be employed to identify the structure of the degradation products.

Safe Handling and Storage

Given the reactivity and potential for degradation of this compound, strict adherence to proper handling and storage procedures is crucial.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to heat, moisture, and light. Recommended storage temperature is 2-8 °C.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and moisture.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its reactivity. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a practical necessity for any researcher or developer working with this compound. By employing the principles and protocols outlined in this guide, scientists can mitigate the risks associated with its instability, leading to more efficient, reproducible, and safer chemical processes.

References

Sources

An In-depth Technical Guide to Early Synthetic Routes for Bromomethylnaphthalene Derivatives

Foreword: The Strategic Importance of Bromomethylnaphthalenes

Bromomethylnaphthalene derivatives are pivotal building blocks in the landscape of organic synthesis, particularly within pharmaceutical and materials science.[1][2][3] Their utility stems from the benzylic bromide moiety, a versatile functional group that readily participates in nucleophilic substitution and coupling reactions. This reactivity allows for the facile introduction of the naphthalene scaffold into a wide array of more complex molecular architectures, making these compounds valuable intermediates in the synthesis of agrochemicals, dyes, and potential therapeutic agents.[1][3] This guide provides an in-depth exploration of the foundational, early-stage synthetic methodologies developed to access these critical precursors, offering field-proven insights into the causality behind experimental choices and the practical application of these routes.

Chapter 1: Direct Benzylic Bromination of Methylnaphthalenes via the Wohl-Ziegler Reaction

The most direct and historically significant route to bromomethylnaphthalenes is the free-radical bromination of the corresponding methylnaphthalene precursors. This transformation, known as the Wohl-Ziegler reaction, offers high regioselectivity for the benzylic position, capitalizing on the unique stability of the resulting benzylic radical intermediate.[4][5][6]

Mechanistic Principles: A Tale of Radical Selectivity

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[7][8] The benzylic C-H bonds in methylnaphthalenes are significantly weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the radical formed upon hydrogen abstraction.[9][10]

The core of this method's success lies in the use of N-bromosuccinimide (NBS) as the bromine source.[4][11] NBS serves to maintain a very low, steady-state concentration of molecular bromine (Br₂) in the reaction medium.[12] This is critical for favoring the desired radical substitution pathway over competitive electrophilic addition to the aromatic ring.[12][13]

The mechanism unfolds in three key stages:

-

Initiation: A radical initiator, such as light (hν) or a chemical initiator like azobisisobutyronitrile (AIBN), promotes the homolytic cleavage of the Br-Br bond in the trace amount of Br₂ present, generating bromine radicals (Br•).[9][12]

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the naphthalene substrate, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ to yield the bromomethylnaphthalene product and another bromine radical, which continues the chain. The HBr produced reacts with NBS to regenerate the necessary Br₂.[8][13]

-

Termination: The reaction concludes when any two radical species combine.

Diagram 1.1: Wohl-Ziegler Reaction Mechanism

Caption: Free-radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocols: Synthesis of 1- and 2-(Bromomethyl)naphthalene

The following protocols are adapted from established literature procedures for the Wohl-Ziegler bromination of methylnaphthalenes.[14][15]

Protocol 1: Synthesis of 2-(Bromomethyl)naphthalene [14]

-

Reagent Preparation: Dissolve 0.1 mole of dry 2-methylnaphthalene in 100 mL of carbon tetrachloride (dried over P₂O₅) in a round-bottomed flask equipped with a reflux condenser.

-

Addition of Brominating Agent: Add 0.1 mole of dry N-bromosuccinimide (NBS) and 2.2 g of azo-bis-isobutyronitrile (AIBN) to the solution.

-

Reaction Initiation: Gently heat the mixture to reflux. The reaction initiation is marked by a noticeable increase in the boiling rate due to the exothermic nature of the reaction. Moderate cooling may be necessary to control the reaction, but care should be taken not to quench it entirely.

-

Reaction Monitoring & Completion: Continue refluxing for several hours to ensure completion. The reaction is finished when the denser NBS is fully converted to succinimide, which is less dense and floats on the surface of the carbon tetrachloride.[4][15]

-

Workup and Purification: Cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small volume of cold carbon tetrachloride. Combine the filtrates and remove the solvent under reduced pressure.

-

Isolation: Crystallize the crude residue from ethanol to yield pure 2-(bromomethyl)naphthalene.

Protocol 2: Synthesis of 1-(Bromomethyl)naphthalene [15] The procedure is identical to that for the 2-isomer, with 1-methylnaphthalene used as the starting material.

Data Presentation: Comparative Synthesis Data

| Substrate | Product | Reagents | Initiator | Solvent | Yield | M.P. (°C) | Ref. |

| 1-Methylnaphthalene | 1-(Bromomethyl)naphthalene | NBS | AIBN | CCl₄ | ~60% | 53 | [15] |

| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | NBS | AIBN | CCl₄ | ~60% | 56 | [14] |

| 2-Methylnaphthalene | 2-(Bromomethyl)naphthalene | NBS | Light | CH₂Cl₂ | 94.2% (selectivity) | - | [1] |

Note: Due to the toxicity and environmental impact of carbon tetrachloride (CCl₄), modern protocols have substituted safer solvents like dichloromethane or trifluorotoluene.[4][9]

Chapter 2: Synthesis via Functional Group Transformation of Naphthylmethanols

An alternative classical approach involves the conversion of a pre-existing hydroxymethyl group on the naphthalene ring into a bromomethyl group. This method is particularly useful when the corresponding naphthylmethanol is readily available or when the conditions of free-radical bromination are incompatible with other functional groups in the molecule.

Mechanistic Overview and Reagent Choice

The conversion of primary alcohols to alkyl bromides is a standard transformation in organic synthesis. For benzylic alcohols like naphthylmethanols, reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are highly effective.

Using PBr₃, the reaction proceeds through the formation of a phosphite ester intermediate. The hydroxyl group attacks the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type reaction and displacing the good leaving group.

Diagram 2.1: Experimental Workflow for Naphthylmethanol Bromination

Caption: Workflow for the synthesis of 2-(bromomethyl)naphthalene.

Experimental Protocol: Bromination of 2-Hydroxymethylnaphthalene[1]

-

Initial Setup: Dissolve 2-hydroxymethylnaphthalene (2.0 g, 12.7 mmol) in toluene (30 mL) in a suitable reaction flask. Add pyridine (1.02 mL, 12.7 mmol). The pyridine acts as a base to neutralize the HBr byproduct.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add phosphorus tribromide (PBr₃, 1.19 mL, 12.7 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Aqueous Workup: Quench the reaction by washing the mixture with a saturated potassium carbonate (K₂CO₃) solution. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Final Product: Evaporate the solvent under vacuum to obtain the crude 2-(bromomethyl)naphthalene product. A higher yield of 98% can be achieved by running the reaction in benzene at 55°C for 6 hours.[1]

Chapter 3: The Chloromethylation-Halide Exchange Pathway

An indirect, two-step route to bromomethylnaphthalenes involves an initial chloromethylation of the naphthalene ring, followed by a halide exchange reaction. While less atom-economical than direct bromination, this pathway is historically relevant and can be advantageous in specific synthetic contexts.

Step 1: Blanc Chloromethylation of Naphthalene

The Blanc chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring.[16][17] The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂).[16]

The electrophile is generated by the protonation of formaldehyde, making the carbonyl carbon highly electrophilic.[17] The π-electrons of the naphthalene ring attack this species, leading to the formation of a naphthylmethanol, which is subsequently converted to the chloromethyl derivative under the acidic conditions.[16][17]

Caution: A significant drawback of the Blanc reaction is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[16][17] Therefore, this reaction must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Step 2: Finkelstein Halide Exchange

The resulting chloromethylnaphthalene can be readily converted to the desired bromomethylnaphthalene via the Finkelstein reaction. This classic nucleophilic substitution reaction involves treating the alkyl chloride with a bromide salt, typically sodium bromide (NaBr) or potassium bromide (KBr), in a polar aprotic solvent like acetone. Le Châtelier's principle drives the reaction to completion, as the resulting sodium chloride is insoluble in acetone and precipitates out of the solution.

Diagram 3.1: Two-Step Synthesis Pathway

Caption: Two-step route from naphthalene to 1-(bromomethyl)naphthalene.

This two-step approach offers an alternative when direct bromination of a substituted methylnaphthalene is problematic, for instance, if the methyl group is not present on the starting material.

Conclusion

The early synthetic routes to bromomethylnaphthalene derivatives are dominated by three principal strategies: the direct, highly selective free-radical bromination of methylnaphthalenes (Wohl-Ziegler reaction); the functional group conversion of readily available naphthylmethanols; and the two-step Blanc chloromethylation followed by a Finkelstein halide exchange. The choice of method depends critically on the availability of starting materials, the presence of other functional groups, and considerations of yield, safety, and atom economy. The Wohl-Ziegler reaction remains the most common and efficient method for this transformation, providing a robust and reliable pathway to these indispensable synthetic intermediates.

References

-

Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis. (2014). Scirp.org. Retrieved January 17, 2026, from [Link]

-

Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Sakarya University Journal of Science, 25(3), 714-722. Retrieved January 17, 2026, from [Link]

-

On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Wohl–Ziegler bromination. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Osbourn, J. (2021, June 27). Benzylic Bromination. YouTube. Retrieved January 17, 2026, from [Link]

-

Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Wohl-Ziegler Reaction Definition. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

-

Preparation of 2-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Preparation of 1-(bromomethyl)naphthalene. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Erdoğan, M. (2021, April 3). (PDF) An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate. Retrieved January 17, 2026, from [Link]

-

Photobromination of Methylnaphthalenes. (1965). Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

- Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (n.d.). Google Patents.

-

Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Wohl-Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]

-

Wohl–Ziegler bromination. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

-

An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]

-

Naphthalene, 1-chloromethyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Retrieved January 17, 2026, from [Link]

-

Blanc chloromethylation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Blanc chloromethylation. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-